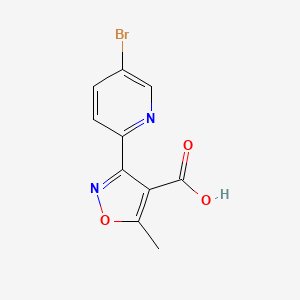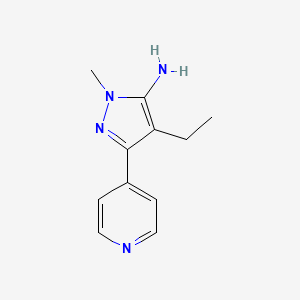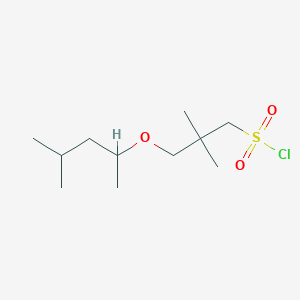
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a butan-2-yl group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butan-2-yl group and the chlorine atom. The carboxylic acid group is usually introduced through oxidation reactions.
Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Butan-2-yl Group: The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS).
Carboxylation: The carboxylic acid group can be introduced by oxidizing a methyl group at the fourth position using potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: The compound can be reduced to form 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Quinoline-4,6-dicarboxylic acid.
Reduction: 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: 3-(butan-2-yl)-6-aminoquinoline-4-carboxylic acid, 3-(butan-2-yl)-6-thioquinoline-4-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of dyes, pigments, and other materials where quinoline derivatives are valuable.
Mecanismo De Acción
The mechanism of action of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptors: Binding to and modulating the activity of specific receptors involved in disease mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the butan-2-yl and chlorine substituents.
6-Chloroquinoline-4-carboxylic acid: Lacks the butan-2-yl group.
3-(butan-2-yl)quinoline-4-carboxylic acid: Lacks the chlorine atom.
Uniqueness
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the butan-2-yl group, chlorine atom, and carboxylic acid group in specific positions on the quinoline ring can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H14ClNO2 |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
3-butan-2-yl-6-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-3-8(2)11-7-16-12-5-4-9(15)6-10(12)13(11)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
PZZUKOKEOHIWKD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


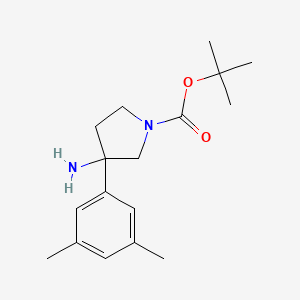
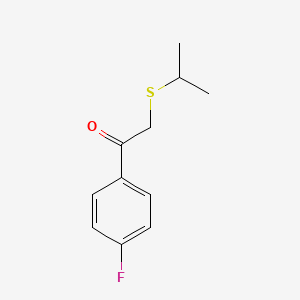
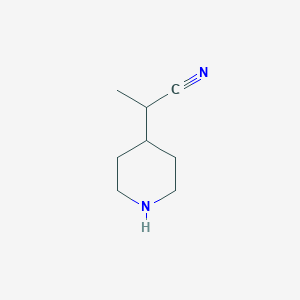



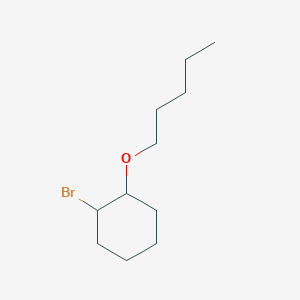
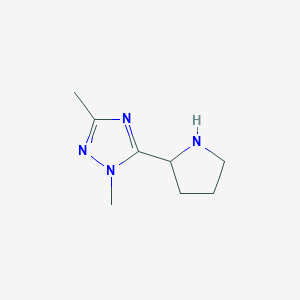
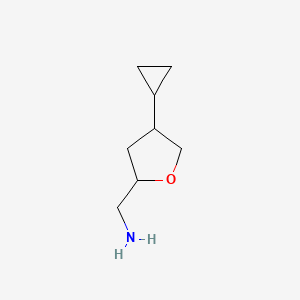
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)

